6,10-Dihydroxy Buspirone-d8

Description

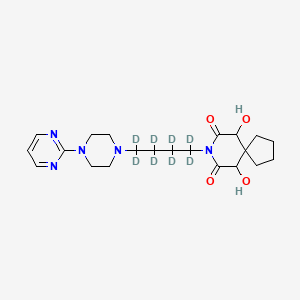

Structure

3D Structure

Properties

IUPAC Name |

6,10-dihydroxy-8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O4/c27-16-18(29)26(19(30)17(28)21(16)6-1-2-7-21)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,16-17,27-28H,1-4,6-7,10-15H2/i3D2,4D2,10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDZGTXOYYJHTI-QGZHXTQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(C(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)C(C2(CCCC2)C(C1=O)O)O)C([2H])([2H])N3CCN(CC3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6,10-Dihydroxy Buspirone-d8: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6,10-Dihydroxy Buspirone-d8, a deuterated analog of a buspirone (B1668070) impurity. This document consolidates available data on its chemical properties, its relationship to the parent drug buspirone, and its primary application in analytical and research settings. Detailed experimental protocols and visual diagrams are included to support its practical use in laboratory environments.

Introduction to 6,10-Dihydroxy Buspirone-d8

6,10-Dihydroxy Buspirone-d8 is the stable isotope-labeled form of 6,10-Dihydroxy Buspirone. The non-deuterated compound, 6,10-Dihydroxy Buspirone, has been identified as an impurity that can form during the preparation of buspirone metabolites.[1] The "-d8" designation signifies that eight hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays, particularly liquid chromatography-mass spectrometry (LC-MS).

The parent compound, buspirone, is an anxiolytic medication used to treat generalized anxiety disorder.[2][3] It is extensively metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, through oxidation reactions including hydroxylation and N-dealkylation.[2][3][4] While 6,10-Dihydroxy Buspirone is not one of the principal pharmacologically active metabolites, its deuterated form is a critical tool for accurately studying the pharmacokinetics of buspirone and its major metabolic products.

Physicochemical Properties

The key chemical identifiers and properties of 6,10-Dihydroxy Buspirone-d8 are summarized in the table below. This information is crucial for its use as a reference standard in analytical method development.

| Property | Value |

| Chemical Name | 6,10-dihydroxy-8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione[5] |

| CAS Number | 1346599-17-4[5] |

| Molecular Formula | C₂₁H₂₃D₈N₅O₄[5] |

| Molecular Weight | 425.55 g/mol [5] |

| Accurate Mass | 425.2878[5] |

| Unlabeled CAS No. | 658701-59-8[5] |

Role in Buspirone Metabolism and Analysis

Buspirone undergoes extensive first-pass metabolism, resulting in a low bioavailability of approximately 4-5%.[4][6] The primary metabolic pathways involve hydroxylation of the buspirone molecule and N-dealkylation of the butyl side chain.

The major metabolites of buspirone include:

-

1-Pyrimidinylpiperazine (1-PP): A pharmacologically active metabolite.[2][3][6]

-

5-Hydroxybuspirone: Generally considered inactive.[6]

-

6-Hydroxybuspirone: An active metabolite formed by CYP3A4.

Given that 6,10-Dihydroxy Buspirone is an impurity of buspirone metabolite preparations, it is likely a minor dihydroxylated product. The deuterated form, 6,10-Dihydroxy Buspirone-d8, serves as an invaluable tool for researchers in pharmacokinetic studies. Its key application is as an internal standard in quantitative analytical methods, such as LC-MS/MS, to ensure the accuracy and precision of the measurement of buspirone and its metabolites in biological matrices.

Buspirone Metabolism Pathway

The metabolic conversion of buspirone is complex, with multiple sites susceptible to oxidation. The following diagram illustrates the main metabolic routes.

Figure 1. Simplified metabolic pathway of Buspirone.

Experimental Protocols

The primary use of 6,10-Dihydroxy Buspirone-d8 is as an internal standard in bioanalytical methods. Below is a representative protocol for the quantification of buspirone in human plasma using LC-MS/MS, a method to which a deuterated internal standard like 6,10-Dihydroxy Buspirone-d8 would be added.

Sample Preparation: Solid Phase Extraction (SPE)

-

Spiking: To 200 µL of human plasma, add the internal standard (e.g., 6,10-Dihydroxy Buspirone-d8) to a known concentration.

-

Dilution: Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition an Oasis HLB 1 cc (30 mg) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% Mobile Phase B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example for Buspirone):

-

Buspirone: Precursor ion (m/z) 386.3 → Product ion (m/z) 122.1.

-

Internal Standard (6,10-Dihydroxy Buspirone-d8): Precursor ion (m/z) 426.3 → Product ion (m/z) [To be determined empirically, but would be a characteristic fragment].

-

-

Experimental Workflow for Bioanalysis

The following diagram outlines the typical workflow for a pharmacokinetic study utilizing a deuterated internal standard.

Figure 2. Bioanalytical workflow using a deuterated internal standard.

Signaling Pathways and Mechanism of Action

There is currently no specific information available in the scientific literature regarding the signaling pathways or pharmacological activity of 6,10-Dihydroxy Buspirone. As it is categorized as an impurity and its deuterated form is used as an analytical tool, it is not expected to have significant pharmacological effects comparable to buspirone or its major active metabolites.

The mechanism of action of the parent compound, buspirone, involves partial agonism at serotonin (B10506) 5-HT₁ₐ receptors. This action is believed to mediate its anxiolytic effects. Buspirone also has a weak affinity for dopamine (B1211576) D₂ receptors. Any research into the pharmacological activity of 6,10-Dihydroxy Buspirone would be a novel area of investigation.

Conclusion

6,10-Dihydroxy Buspirone-d8 is a deuterated stable isotope-labeled compound that serves as a critical analytical tool for researchers in the field of drug metabolism and pharmacokinetics. While its parent compound, 6,10-Dihydroxy Buspirone, is an impurity associated with buspirone metabolite synthesis, the deuterated analog provides the necessary precision for quantitative analysis of buspirone and its metabolites in biological samples. This technical guide summarizes the available information to facilitate its effective use in a research setting, highlighting its properties, its role in the context of buspirone metabolism, and a representative analytical workflow. Further research would be required to elucidate any potential pharmacological activity of the non-deuterated dihydroxy metabolite.

References

- 1. scispace.com [scispace.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Simultaneous Determination of Buspirone, Alprazolam, Clonazepam, Diazepam, and Lorazepam by LC-MS/MS: Evaluation of Greenness Using AGREE Tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6,10-Dihydroxy Buspirone-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 6,10-Dihydroxy Buspirone-d8, a deuterated metabolite of the anxiolytic drug Buspirone (B1668070). Due to the limited availability of specific experimental data for this particular deuterated compound, this guide also incorporates relevant information on Buspirone and its primary metabolites to provide a broader context for its synthesis, analysis, and potential biological significance.

Core Chemical Properties

6,10-Dihydroxy Buspirone-d8 is a stable isotope-labeled derivative of 6,10-Dihydroxy Buspirone, which is recognized as an impurity formed during the preparation of Buspirone metabolites[1][2]. The incorporation of eight deuterium (B1214612) atoms provides a distinct mass signature, making it a valuable internal standard for quantitative bioanalytical studies.

| Property | Value | Source |

| Chemical Name | 6,10-dihydroxy-8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | [3] |

| Molecular Formula | C₂₁H₂₃D₈N₅O₄ | [2] |

| Molecular Weight | 425.55 g/mol | [4] |

| Unlabelled CAS Number | 658701-59-8 | [3] |

| Deuterium Incorporation | d8 | [3] |

Metabolic Context and Signaling Pathways

Buspirone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme[5]. The major metabolic pathways include N-dealkylation and hydroxylation[5][6]. Hydroxylation at various positions of the Buspirone molecule leads to the formation of several metabolites, including 6-hydroxybuspirone, which is a major active metabolite[4]. The formation of a dihydroxy metabolite suggests further oxidative metabolism.

While the specific signaling pathway of 6,10-Dihydroxy Buspirone-d8 has not been elucidated, it is informative to consider the pathways of its parent compound and major metabolites. Buspirone primarily acts as a partial agonist at serotonin (B10506) 5-HT₁ₐ receptors. Its major active metabolite, 6-hydroxybuspirone, also exhibits high affinity for these receptors and likely contributes to the therapeutic effects of the parent drug.

Below is a generalized diagram illustrating the metabolic conversion of Buspirone and the potential subsequent hydroxylation leading to 6,10-Dihydroxy Buspirone.

Caption: Metabolic pathway of Buspirone.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 6,10-Dihydroxy Buspirone-d8 are not publicly available. However, established methods for the synthesis of Buspirone derivatives and the analysis of its metabolites can be adapted.

General Synthetic Approach (Hypothetical)

The synthesis of 6,10-Dihydroxy Buspirone-d8 would likely involve a multi-step process starting from a deuterated precursor or introducing deuterium at a late stage. A plausible, though unconfirmed, workflow is outlined below.

Caption: Hypothetical synthesis workflow.

Analytical Methodology

The analysis of 6,10-Dihydroxy Buspirone-d8 in biological matrices would typically involve liquid chromatography-mass spectrometry (LC-MS) due to the need for high sensitivity and selectivity.

Sample Preparation:

-

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the biological matrix (e.g., plasma, urine).

-

Concentration: Evaporation of the solvent and reconstitution in a suitable mobile phase.

LC-MS/MS Conditions (General Example):

-

Chromatographic Column: A C18 reverse-phase column is commonly used for the separation of Buspirone and its metabolites.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically effective for Buspirone and its metabolites.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for quantification. The distinct mass-to-charge ratio (m/z) of the deuterated standard allows for accurate differentiation from the endogenous, non-deuterated analyte.

A general workflow for a bioanalytical method is presented below.

Caption: Bioanalytical workflow example.

Conclusion

6,10-Dihydroxy Buspirone-d8 serves as an essential tool for pharmacokinetic and metabolic studies of Buspirone. While specific experimental data for this deuterated metabolite is limited, its chemical properties can be inferred from its structure and the well-documented chemistry of Buspirone and its other metabolites. The methodologies for synthesis and analysis of related compounds provide a strong foundation for working with this stable isotope-labeled standard. Further research is warranted to fully characterize its physical properties and biological activity.

References

- 1. Buspirone | Simson Pharma Limited [simsonpharma.com]

- 2. scbt.com [scbt.com]

- 3. 6,10-Dihydroxy Buspirone-d8 | LGC Standards [lgcstandards.com]

- 4. 6-Hydroxy Buspirone-d8 (1189644-16-3) for sale [vulcanchem.com]

- 5. Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of the antianxiety drug buspirone in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation of Dihydroxy Metabolites in Buspirone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buspirone (B1668070), an anxiolytic agent of the azapirone class, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This process leads to the formation of several pharmacologically active and inactive metabolites. While the monohydroxylated and N-dealkylated metabolites of buspirone have been extensively studied, the formation and characterization of dihydroxy metabolites are less well-documented. This technical guide provides a comprehensive overview of the current understanding of buspirone metabolism with a specific focus on the emergence of dihydroxy derivatives. It includes a summary of quantitative data, detailed experimental protocols for in vitro studies, and visualizations of the metabolic pathways.

Introduction to Buspirone Metabolism

Buspirone is rapidly and extensively metabolized following oral administration, resulting in low bioavailability of the parent drug. The primary routes of metabolism include N-dealkylation of the butyl chain and hydroxylation at various positions on the buspirone molecule[1][2][3]. The key enzyme responsible for these transformations is CYP3A4, with minor contributions from other CYP isoforms[3][4][5].

The major metabolic pathways lead to the formation of:

-

1-(2-pyrimidinyl)piperazine (1-PP): An active metabolite formed through N-dealkylation.

-

Monohydroxylated metabolites: Including 3'-hydroxybuspirone (3'-OH-Bu), 5-hydroxybuspirone (5-OH-Bu), and 6'-hydroxybuspirone (6'-OH-Bu)[3][4]. Among these, 6'-hydroxybuspirone is a major and pharmacologically active metabolite[6][7].

In addition to these primary metabolites, further oxidation can lead to the formation of dihydroxybuspirone isomers.

Formation of Dihydroxy Metabolites

The formation of dihydroxy metabolites of buspirone is a secondary metabolic step, likely involving the further oxidation of monohydroxylated intermediates by CYP3A4. The existence of dihydroxybuspirone has been confirmed through mass spectrometry analysis, with the detection of ions corresponding to the addition of two oxygen atoms to the parent buspirone molecule ([M+H]+ at m/z 418)[8].

While the formation of these metabolites is acknowledged, the precise structures, including the exact positions of the two hydroxyl groups, have not been definitively elucidated in the scientific literature. It is hypothesized that they are formed through the hydroxylation of one of the primary monohydroxylated metabolites.

Quantitative Data

Quantitative kinetic data for the formation of the primary metabolites of buspirone have been determined in human liver microsomes (HLMs). However, specific kinetic parameters for the formation of dihydroxy metabolites are not currently available in the literature. The following tables summarize the available quantitative data for the main metabolic pathways.

Table 1: Apparent Michaelis-Menten Constants (Km) for the Formation of Primary Buspirone Metabolites in Human Liver Microsomes [3][4]

| Metabolite | Apparent Km (μM) |

| 1-Pyrimidinylpiperazine (1-PP) | 8.7 |

| Buspirone N-oxide | 34.0 |

| 3'-Hydroxybuspirone | 4.3 |

| 5-Hydroxybuspirone | 11.4 / 514 (biphasic) |

| 6'-Hydroxybuspirone | 8.8 |

Table 2: Relative Formation Rates of Primary Buspirone Metabolites by Recombinant CYP Isoforms [1][4]

| Metabolite | Relative Formation Rate (CYP3A4 vs. CYP2D6) | Relative Formation Rate (CYP3A4 vs. CYP3A5) |

| 1-Pyrimidinylpiperazine (1-PP) | ~13-fold greater by CYP3A4 | ~37-fold greater by CYP3A4 |

| 3'-Hydroxybuspirone | ~44-fold greater by CYP3A4 | ~170-fold greater by CYP3A4 |

| 5-Hydroxybuspirone | ~20-fold greater by CYP3A4 | ~50-fold greater by CYP3A4 |

| 6'-Hydroxybuspirone | ~15-fold greater by CYP3A4 | ~40-fold greater by CYP3A4 |

Experimental Protocols

The following protocols are detailed methodologies for the in vitro study of buspirone metabolism, with a focus on conditions that would facilitate the formation and detection of dihydroxy metabolites.

In Vitro Incubation with Human Liver Microsomes

This protocol is designed to study the metabolism of buspirone and the formation of its metabolites, including dihydroxy derivatives, using human liver microsomes.

Materials:

-

Buspirone

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard (e.g., a structurally similar compound not present in the incubation mixture)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mixture containing:

-

Potassium phosphate buffer (to final volume)

-

Human Liver Microsomes (final concentration 0.1 - 0.5 mg/mL)

-

Buspirone (dissolved in a minimal amount of organic solvent, e.g., methanol, to a final concentration range of 1-100 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). The formation of secondary metabolites like dihydroxybuspirone may require longer incubation times.

-

Termination of Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

-

Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis of Buspirone and its Metabolites

This method is suitable for the separation and detection of buspirone and its hydroxylated metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over an appropriate time to ensure separation of isomers.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Parent ion scanning or Multiple Reaction Monitoring (MRM)

-

Parent Ion Scan: To identify potential metabolites, a parent ion scan can be performed to detect all precursor ions that fragment to a common product ion characteristic of the buspirone structure (e.g., m/z 122).

-

MRM Transitions:

-

Buspirone: [M+H]+ → characteristic fragment ion

-

Monohydroxybuspirone: [M+H]+ (m/z 402) → characteristic fragment ion

-

Dihydroxybuspirone: [M+H]+ (m/z 418) → characteristic fragment ion

-

Visualizations

Metabolic Pathway of Buspirone

Caption: Proposed metabolic pathway of buspirone.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro buspirone metabolism.

Signaling Pathways

Buspirone primarily exerts its anxiolytic effects through its activity as a partial agonist at serotonin (B10506) 5-HT1A receptors. It also has a weaker antagonist effect at dopamine (B1211576) D2 receptors[9][10][11]. The major active metabolite, 6-hydroxybuspirone, also shows high affinity for 5-HT1A receptors and likely contributes to the overall pharmacological effect of the drug[6][7]. The specific signaling pathways affected by the dihydroxy metabolites of buspirone have not yet been characterized.

Caption: Simplified signaling pathway of buspirone.

Conclusion and Future Directions

The metabolism of buspirone is a complex process dominated by CYP3A4-mediated oxidation. While the primary metabolic pathways leading to monohydroxylated and N-dealkylated metabolites are well-characterized, the formation and significance of dihydroxy metabolites remain an area for further investigation. Future research should focus on the definitive structural elucidation of these dihydroxy isomers using techniques such as NMR spectroscopy. Furthermore, the synthesis of these metabolites would enable the determination of their specific pharmacokinetic profiles and pharmacological activities, providing a more complete understanding of the overall disposition and effects of buspirone. Such studies are crucial for a comprehensive assessment of the drug's efficacy and safety profile.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. droracle.ai [droracle.ai]

- 3. [PDF] CYTOCHROME P450 3A-MEDIATED METABOLISM OF BUSPIRONE IN HUMAN LIVER MICROSOMES | Semantic Scholar [semanticscholar.org]

- 4. Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchwithnj.com [researchwithnj.com]

- 6. 6-Hydroxybuspirone is a major active metabolite of buspirone: assessment of pharmacokinetics and 5-hydroxytryptamine1A receptor occupancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]

- 10. Neuropharmacology of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

The Gold Standard in Bioanalysis: A Technical Guide to the Role of Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development and clinical research, the precise and accurate quantification of analytes in complex biological matrices is paramount. This in-depth technical guide explores the indispensable role of deuterated internal standards in achieving robust and reliable bioanalytical data, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. Stable isotope-labeled internal standards (SIL-ISs), especially deuterated ones, are widely recognized as the gold standard for quantitative bioanalysis.[1][2][3]

Core Principle: Mitigating Analytical Variability

The fundamental purpose of an internal standard (IS) in bioanalysis is to correct for the inherent variability introduced during sample preparation, analysis, and detection.[2][4] A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by their heavier stable isotope, deuterium.[3][5] This subtle mass change allows the mass spectrometer to differentiate it from the analyte, while its nearly identical physicochemical properties ensure it behaves similarly throughout the analytical workflow.[3][6]

By adding a known quantity of the deuterated standard to every sample, calibrator, and quality control sample at the beginning of the sample preparation process, it acts as a perfect mimic for the analyte.[3][5] Any loss of the analyte during extraction, injection, or fluctuations in ionization within the mass spectrometer is mirrored by the deuterated internal standard.[3] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.[6][7]

Key Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers several significant advantages over other types of internal standards, such as structural analogs:

-

Correction for Matrix Effects : Biological matrices like plasma and urine contain numerous endogenous components that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[7][8] Because a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization of the signal.[7][8][9]

-

Improved Accuracy and Precision : By compensating for variations in sample preparation and instrument response, deuterated standards significantly enhance the accuracy and precision of the analytical method.[2][5]

-

Regulatory Acceptance : Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, strongly recommend the use of stable isotope-labeled internal standards for bioanalytical method validation.[1][8]

Quantitative Data Presentation

The superiority of deuterated internal standards is evident in the improved performance of bioanalytical assays. The following tables summarize comparative data from various studies.

Table 1: Impact of Internal Standard Choice on Assay Precision

| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) |

| Structural Analogue | 96.8 | 8.6 |

| Deuterated Standard | 100.3 | 7.6 |

| Data illustrates a significant improvement in precision (lower variance) when using a deuterated internal standard.[3] |

Table 2: Bioanalytical Method Validation Data for Atorvastatin using a Deuterated Internal Standard

| Parameter | Acceptance Criteria | Result |

| Accuracy | Within ±15% of nominal value | -5.2% to 3.8% |

| Precision (CV%) | ≤15% | 2.1% to 7.5% |

| Matrix Effect (CV%) | ≤15% | 4.8% |

| Recovery (CV%) | Consistent and reproducible | 6.3% |

| This data demonstrates that the use of a deuterated internal standard enables the method to meet stringent regulatory acceptance criteria.[5] |

Table 3: Comparison of Matrix Effects with and without a Deuterated Internal Standard for Desloratadine

| Parameter | Without Deuterated IS (Analog IS) | With Deuterated IS (Desloratadine-d5) |

| Matrix Effect (%) | 45% | <10% |

| This data shows that a deuterated internal standard can lower the matrix effect by up to 80%.[9] |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful implementation and validation of deuterated internal standards in bioanalytical methods.

Protocol 1: Assessment of Selectivity and Specificity

Objective: To ensure that endogenous matrix components do not interfere with the detection of the analyte or the deuterated internal standard.

Methodology:

-

Obtain at least six independent sources of the biological matrix (e.g., plasma from six different individuals).[1]

-

Process each blank matrix sample according to the established sample preparation procedure.

-

Analyze the processed blank samples using the LC-MS/MS method to check for any interfering peaks at the retention times of the analyte and the internal standard.[1]

Protocol 2: Evaluation of Matrix Effect

Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.[10]

Methodology:

-

Obtain at least six different lots of the blank biological matrix.[10]

-

Prepare two sets of samples:

-

Set A: Spike the analyte and the deuterated internal standard into a neat solution (e.g., mobile phase).[10]

-

Set B: Process the blank matrix lots through the entire sample preparation procedure. Spike the analyte and the deuterated internal standard into the final, processed blank matrix extracts.[10]

-

-

Analyze both sets of samples and calculate the matrix factor (MF) by comparing the peak area of the analyte in the presence of the matrix (Set B) to the peak area in the neat solution (Set A).

-

The IS-normalized matrix factor should be calculated and its coefficient of variation (CV) across the different matrix lots should be ≤15%.[1][10]

Protocol 3: Determination of Extraction Recovery

Objective: To evaluate the efficiency of the extraction procedure for both the analyte and the deuterated internal standard.[10]

Methodology:

-

Prepare two sets of quality control (QC) samples at low, medium, and high concentrations:

-

Set 1: Spike the analyte and the deuterated internal standard into the biological matrix before the extraction process.

-

Set 2: Spike the analyte and the deuterated internal standard into the processed blank matrix extract after the extraction process.

-

-

Analyze both sets of samples.

-

Calculate the extraction recovery by comparing the analyte peak area in Set 1 to that in Set 2.

-

While there are no strict regulatory acceptance criteria for recovery, it should be consistent and reproducible, with a CV of ideally ≤15%.[10]

Protocol 4: Protein Precipitation for Plasma Samples

Objective: A common and straightforward sample preparation technique for removing proteins from plasma samples.

Methodology:

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add a known concentration of the deuterated internal standard.

-

Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to precipitate the proteins.

-

Vortex the tube vigorously for 1 minute to ensure thorough mixing.[5][6]

-

Centrifuge the sample at high speed (e.g., 10,000-14,000 x g) for 10 minutes to pellet the precipitated proteins.[5][6]

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[6]

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the application of deuterated internal standards.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Navigating the Landscape of Deuterated Buspirone Metabolites: A Technical Guide to 6,10-Dihydroxy Buspirone-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6,10-Dihydroxy Buspirone-d8, a deuterated metabolite of the anxiolytic drug buspirone (B1668070). As a stable isotope-labeled internal standard, it plays a critical role in the accurate quantification of buspirone metabolites in complex biological matrices during pharmacokinetic and drug metabolism studies. This document outlines key suppliers, available pricing information, and relevant technical data to support research and development in this area.

Supplier and Pricing Overview

The procurement of 6,10-Dihydroxy Buspirone-d8 and related deuterated standards is essential for bioanalytical studies. Several specialized chemical suppliers offer this compound, typically as a reference standard for research purposes. Pricing is often not publicly listed and requires direct inquiry or an account with the supplier. The following table summarizes known suppliers and the availability of 6,10-Dihydroxy Buspirone-d8 and its closely related analog, 6-Hydroxy Buspirone-d8.

| Compound | Supplier | Catalog/Product Number | Availability | Pricing |

| 6,10-Dihydroxy Buspirone-d8 | LGC Standards | TRC-D452262[1] | In Stock (1 mg, 10 mg)[1] | Login or create an account to view[1] |

| Pharmaffiliates | PA STI 088246 | Inquire | Inquire | |

| Vulcanchem | - | Inquire | Inquire | |

| 6-Hydroxy Buspirone-d8 | Acanthus Research | BUS-16-003[2] | Made to Order (1 week lead time)[2] | Contact for pricing[2] |

| Santa Cruz Biotechnology | sc-219433[3] | Inquire | Inquire | |

| Simson Pharma | B290024[4][5] | Custom Synthesis[4][5] | Inquire[4] | |

| Vulcanchem | - | Available for sale[6] | Inquire[6] |

Metabolic Pathway of Buspirone

Buspirone undergoes extensive first-pass metabolism, primarily in the liver.[7][8] The primary metabolic pathway is oxidation mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[7][8] This process leads to the formation of several hydroxylated derivatives, including the pharmacologically active metabolite 1-pyrimidinylpiperazine (1-PP) and other hydroxylated species such as 5-hydroxybuspirone and 6-hydroxybuspirone.[9][10] The formation of 6,10-dihydroxy buspirone is a further step in this oxidative metabolism.

Experimental Protocols

General Synthesis of Deuterated Buspirone Metabolites:

The synthesis of deuterated buspirone metabolites like 6-Hydroxy Buspirone-d8 typically starts with either buspirone or the non-deuterated hydroxy metabolite as the precursor. The key step is the incorporation of deuterium (B1214612) atoms into the butyl chain of the molecule. This is a controlled process designed to ensure the precise placement and number of deuterium atoms, which is crucial for its function as an internal standard in mass spectrometry-based assays.[6] The final product is then purified to a high degree, often exceeding 95%, to be suitable as an analytical standard.[6]

Pharmacokinetic Study Workflow with Deuterated Internal Standards

Deuterated internal standards like 6,10-Dihydroxy Buspirone-d8 are indispensable for accurate quantification in pharmacokinetic (PK) studies.[11][12] They are added to biological samples at a known concentration at the beginning of the sample preparation process. Because the deuterated standard has nearly identical chemical and physical properties to the analyte of interest, it experiences the same variability during sample extraction, handling, and analysis.[12] This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations, leading to highly accurate and precise quantification of the target analyte.[12][13]

The following diagram illustrates a general workflow for a pharmacokinetic study using a deuterated internal standard.

References

- 1. 6,10-Dihydroxy Buspirone-d8 | LGC Standards [lgcstandards.com]

- 2. 6-Hydroxy Buspirone - Acanthus Research [acanthusresearch.com]

- 3. scbt.com [scbt.com]

- 4. 6-Hydroxy Buspirone-D8 | CAS No- 1189644-16-3 | Simson Pharma Limited [simsonpharma.com]

- 5. Buspirone | Simson Pharma Limited [simsonpharma.com]

- 6. 6-Hydroxy Buspirone-d8 (1189644-16-3) for sale [vulcanchem.com]

- 7. droracle.ai [droracle.ai]

- 8. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro metabolism of the antianxiety drug buspirone as a predictor of its metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Isotopic Labeling of Buspirone: A Technical Guide for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Buspirone (B1668070), an anxiolytic agent of the azapirone class, is distinguished from traditional benzodiazepines by its non-sedative and non-addictive profile. Its primary mechanism of action involves partial agonism at serotonin (B10506) 5-HT1A receptors.[1] To elucidate its pharmacokinetic, metabolic, and pharmacodynamic properties, isotopic labeling of the buspirone molecule is an indispensable tool for the research and drug development community. The incorporation of stable or radioactive isotopes allows for precise quantification in biological matrices, metabolic fate mapping, and in-vivo receptor occupancy studies.

This technical guide provides a comprehensive overview of the isotopic labeling of buspirone, with a focus on Carbon-14 ([¹⁴C]), Nitrogen-15 ([¹⁵N]), and Deuterium (B1214612) ([²H] or D) isotopes. It details synthetic methodologies, presents quantitative data in a structured format, and outlines experimental protocols for key analytical techniques. Furthermore, this guide includes visualizations of the buspirone signaling pathway and a general experimental workflow to aid in the understanding and practical application of this critical research technique.

Data Presentation: Synthesis and Characterization of Isotopically Labeled Buspirone

The following tables summarize key quantitative data associated with the synthesis and analysis of isotopically labeled buspirone analogues.

Table 1: Summary of Isotopic Labeling Synthesis of Buspirone

| Labeled Isotope | Starting Material | Labeling Position | Overall Yield (%) | Isotopic Purity (%) | Reference |

| Carbon-14 ([¹⁴C]) | [¹⁴C]Urea | Pyrimidine ring | 22 | >98 | |

| Nitrogen-15 ([¹⁵N₂]) | [¹⁵N₂]Urea | Pyrimidine ring (N₁ and N₃) | 38 | >98 (for dual labeled) | |

| Deuterium ([²H₈]) | Deuterated 1,4-dibromobutane | Butyl chain | ~75 (estimated) | >99 | Plausible Synthetic Route |

Table 2: Analytical Parameters for Quantification of Buspirone and its Isotopologues

| Analyte | Internal Standard | Analytical Method | Matrix | LLOQ (ng/mL) | Linearity (r²) | Reference |

| Buspirone | Buspirone-d8 (B3028423) | LC-MS/MS | Human Plasma | 0.02 | >0.99 | |

| [¹⁴C]Buspirone | - | Radiometric Detection | Biological Samples | Varies | Varies | |

| [¹⁵N₂]Buspirone | Unlabeled Buspirone | GC-MS | In vitro metabolism | Varies | Varies |

Experimental Protocols

Synthesis of [¹⁴C]Buspirone and [¹⁵N₂]Buspirone

This protocol is adapted from the synthetic scheme described by Foulkes et al. (1983).

a. Synthesis of Labeled 2-Chloropyrimidine (B141910):

-

A mixture of [¹⁴C]urea (for ¹⁴C-labeling) or [¹⁵N₂]urea (for ¹⁵N-labeling) and malondialdehyde is subjected to an acid-catalyzed condensation to yield the corresponding labeled 2-pyrimidinol.

-

The resulting labeled 2-pyrimidinol is then treated with phosphorus oxychloride (POCl₃) to yield the labeled 2-chloropyrimidine.

b. Synthesis of 1-(2-Pyrimidinyl)-4-(4-aminobutyl)piperazine:

-

1-(2-Pyrimidinyl)piperazine is reacted with 4-chlorobutyronitrile (B21389) to produce 4-(2-pyrimidinyl)-1-(3-cyanopropyl)piperazine.

-

The nitrile group is subsequently reduced to a primary amine using a Raney nickel catalyst under a hydrogen atmosphere, yielding 1-(2-pyrimidinyl)-4-(4-aminobutyl)piperazine.

c. Final Condensation to Labeled Buspirone:

-

The labeled 2-chloropyrimidine is reacted with 1-(2-pyrimidinyl)-4-(4-aminobutyl)piperazine in a suitable solvent to yield the final isotopically labeled buspirone.

-

Purification is achieved through column chromatography and recrystallization.

Proposed Synthesis of Buspirone-d8

This proposed protocol is based on standard methods for introducing deuterium into aliphatic chains.

-

Commercially available 1,4-dibromobutane-d8 (B120142) is reacted with 1-(2-pyrimidinyl)piperazine in the presence of a non-nucleophilic base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile).

-

The resulting 1-(4-bromobutyl-d8)-4-(2-pyrimidinyl)piperazine is then reacted with 8-azaspiro[4.5]decane-7,9-dione to yield buspirone-d8.

-

Purification is performed using flash chromatography on silica (B1680970) gel.

Analytical Quantification by LC-MS/MS

This protocol is a general method for the quantification of buspirone in plasma using a deuterated internal standard.

a. Sample Preparation:

-

To 100 µL of plasma, add 10 µL of buspirone-d8 internal standard solution (concentration dependent on expected analyte levels).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex and centrifuge the samples.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Conditions:

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

-

MRM Transitions:

-

Buspirone: m/z 386.3 → 122.1

-

Buspirone-d8: m/z 394.3 → 122.1

-

Mandatory Visualizations

Caption: Buspirone's dual action on presynaptic and postsynaptic 5-HT1A receptors.

Caption: General workflow for synthesizing and utilizing isotopically labeled buspirone.

References

Understanding the Mass Shift of 6,10-Dihydroxy Buspirone-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass shift observed in 6,10-Dihydroxy Buspirone-d8, a deuterated isotopologue of a dihydroxylated metabolite of the anxiolytic drug Buspirone. The incorporation of stable isotopes, such as deuterium (B1214612), into drug molecules and their metabolites is a critical technique in drug metabolism and pharmacokinetic (DMPK) studies. This document outlines the metabolic pathways of Buspirone, the principles of stable isotope labeling, and the resulting mass shift, supported by quantitative data, experimental methodologies, and visual diagrams.

Introduction to Buspirone and its Metabolism

Buspirone is an anxiolytic agent that undergoes extensive metabolism in the body, primarily through oxidation mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. This process leads to the formation of several hydroxylated derivatives. The hydroxylation can occur on the pyrimidine, piperazine, or the spirodecanedione ring systems. One such metabolic pathway involves dihydroxylation, resulting in metabolites like 6,10-Dihydroxy Buspirone.

To accurately quantify these metabolites in biological matrices, stable isotope-labeled internal standards are employed in mass spectrometry-based analytical methods. 6,10-Dihydroxy Buspirone-d8 serves as an ideal internal standard for the quantification of 6,10-Dihydroxy Buspirone due to its chemical similarity and distinct mass difference.

The Principle of Mass Shift in Deuterated Isotopologues

Stable isotope labeling involves the replacement of one or more atoms in a molecule with their heavier, non-radioactive isotopes. In the case of 6,10-Dihydroxy Buspirone-d8, eight hydrogen atoms (¹H) in the butyl chain are replaced by deuterium atoms (²H or D). Deuterium has a mass of approximately 2.014 atomic mass units (amu), while protium (B1232500) (¹H) has a mass of approximately 1.008 amu. This mass difference is the basis for the mass shift observed in mass spectrometry.

The mass shift allows for the differentiation of the deuterated internal standard from the endogenous analyte, even though they exhibit nearly identical chromatographic behavior. This co-elution is advantageous as it ensures that any matrix effects or variations in ionization efficiency affect both the analyte and the internal standard similarly, leading to more accurate and precise quantification.

Quantitative Data and Mass Shift Analysis

The mass shift between 6,10-Dihydroxy Buspirone and its deuterated analog can be precisely calculated based on their elemental compositions.

| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| 6,10-Dihydroxy Buspirone | C₂₁H₃₁N₅O₄ | 417.50 | 417.2379 |

| 6,10-Dihydroxy Buspirone-d8 | C₂₁H₂₃D₈N₅O₄ | 425.55 | 425.2882 |

Observed Mass Shift:

In mass spectrometry, compounds are often observed as protonated molecules ([M+H]⁺) in positive ion mode.

| Ion | Expected m/z (Monoisotopic) |

| [6,10-Dihydroxy Buspirone + H]⁺ | 418.2452 |

| [6,10-Dihydroxy Buspirone-d8 + H]⁺ | 426.2955 |

The theoretical mass shift between the protonated molecules is 8.0503 Da . This significant mass difference allows for clear separation and independent quantification of the analyte and the internal standard by the mass spectrometer.

Experimental Protocols

While a specific, validated protocol for 6,10-Dihydroxy Buspirone-d8 is not publicly available, a representative experimental methodology can be constructed based on established methods for the analysis of Buspirone and its metabolites.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To 1 mL of plasma, add a known concentration of 6,10-Dihydroxy Buspirone-d8 internal standard.

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

A typical LC-MS/MS method for the analysis of Buspirone metabolites would involve the following parameters:

| Parameter | Recommended Setting |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | 6,10-Dihydroxy Buspirone: m/z 418.2 → [Fragment Ion 1], m/z 418.2 → [Fragment Ion 2] 6,10-Dihydroxy Buspirone-d8: m/z 426.3 → [Fragment Ion 1], m/z 426.3 → [Fragment Ion 2] |

| Collision Energy | Optimized for each transition |

Note: The specific fragment ions for MRM would need to be determined through infusion and product ion scans of the analytical standards.

Visualizations

Metabolic Pathway of Buspirone

Caption: Metabolic pathway of Buspirone to 6,10-Dihydroxy Buspirone.

Experimental Workflow for LC-MS/MS Analysis

Caption: Experimental workflow for the analysis of 6,10-Dihydroxy Buspirone.

Logical Relationship of Mass Shift

Caption: Logical relationship explaining the mass shift.

Conclusion

The use of 6,10-Dihydroxy Buspirone-d8 as an internal standard is a robust strategy for the accurate quantification of 6,10-Dihydroxy Buspirone in complex biological matrices. The deliberate introduction of eight deuterium atoms results in a significant and predictable mass shift of approximately 8 Da. This mass difference is the cornerstone of the stable isotope dilution technique, which, when coupled with sensitive and selective LC-MS/MS methods, provides high-quality data essential for pharmacokinetic and drug metabolism studies in the development of pharmaceuticals. This guide provides the foundational knowledge and a practical framework for researchers and scientists working in this field.

6,10-Dihydroxy Buspirone-d8: A Technical Guide for Early-Stage Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buspirone (B1668070) is an anxiolytic agent with a unique pharmacological profile, primarily acting as a serotonin (B10506) 5-HT1A receptor partial agonist.[1][2] Its clinical efficacy and safety are influenced by its extensive metabolism, which is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4] This leads to the formation of several hydroxylated derivatives and the pharmacologically active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP).[3][4] Understanding the metabolic fate of buspirone is crucial in early-stage drug discovery for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic effect.

This technical guide focuses on 6,10-Dihydroxy Buspirone-d8, a deuterated stable isotope-labeled internal standard of a dihydroxy metabolite of buspirone. While direct literature on 6,10-Dihydroxy Buspirone-d8 is limited, this document provides a comprehensive overview of buspirone metabolism, the significance of its hydroxylated metabolites, and the critical role of deuterated standards in pharmacokinetic and metabolic studies. The experimental protocols and data presented are based on established methodologies for buspirone and its other metabolites, providing a framework for the utilization of 6,10-Dihydroxy Buspirone-d8 in advancing drug discovery programs.

Buspirone Metabolism and the Role of Hydroxylated Metabolites

Buspirone undergoes significant first-pass metabolism, resulting in low oral bioavailability (approximately 4-5%).[3] The primary metabolic pathways include N-dealkylation and hydroxylation.[3]

Key Metabolic Pathways:

-

N-dealkylation: This pathway produces 1-(2-pyrimidinyl)piperazine (1-PP), an active metabolite with α2-adrenergic antagonist properties.[1]

-

Hydroxylation: CYP3A4-mediated hydroxylation occurs at various positions on the buspirone molecule, leading to the formation of several mono- and dihydroxylated metabolites.[1] The most prominent and well-characterized monohydroxylated metabolite is 6-hydroxybuspirone, which is also pharmacologically active as a 5-HT1A partial agonist.[5][6] Studies have also identified the formation of dihydroxy buspirone metabolites in in vitro systems.

The formation of these metabolites, particularly the active ones, contributes to the overall pharmacological and potential toxicological profile of buspirone. Therefore, their accurate quantification in biological matrices is essential during drug development.

The Critical Role of Deuterated Standards in Bioanalysis

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for ensuring accuracy and precision.[7] Deuterated standards, such as 6,10-Dihydroxy Buspirone-d8, are ideal internal standards for several reasons:

-

Near-Identical Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to the analyte of interest. This ensures they behave similarly during sample preparation (e.g., extraction) and chromatographic separation.

-

Co-elution: The deuterated standard co-elutes with the non-labeled analyte, allowing for effective compensation for matrix effects (ion suppression or enhancement) in the mass spectrometer.

-

Distinct Mass-to-Charge Ratio (m/z): The increased mass due to the deuterium (B1214612) atoms allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling accurate quantification.

The use of a deuterated internal standard like 6,10-Dihydroxy Buspirone-d8 is indispensable for reliable pharmacokinetic and drug metabolism studies, providing high-quality data for critical decision-making in drug discovery.[7]

Quantitative Data

The following tables summarize key quantitative data for buspirone and its major active metabolite, 6-hydroxybuspirone. While specific data for 6,10-dihydroxybuspirone is not widely available, these values provide a crucial reference for understanding the parent drug's behavior.

Table 1: Pharmacokinetic Parameters of Buspirone and 6-Hydroxybuspirone (in Rats)

| Parameter | Buspirone | 6-Hydroxybuspirone | Reference |

| Plasma Clearance (mL/min/kg) | - | 47.3 ± 3.5 | [5][8] |

| Volume of Distribution (L/kg) | 5.3 | 2.6 ± 0.3 | [3][5][8] |

| Elimination Half-life (h) | ~2-3 | 1.2 ± 0.2 | [3][5][8] |

| Oral Bioavailability (%) | ~4 | 19 | [5][8] |

Table 2: In Vitro 5-HT1A Receptor Occupancy (EC50 in µM, in Rats)

| Brain Region | Buspirone | 6-Hydroxybuspirone | Reference |

| Dorsal Raphe (presynaptic) | 0.38 ± 0.06 | 1.0 ± 0.3 | [5][8] |

| Hippocampus (postsynaptic) | 1.5 ± 0.3 | 4.0 ± 0.6 | [5][8] |

Experimental Protocols

The following section details a generalized experimental protocol for the quantification of buspirone metabolites in a biological matrix (e.g., plasma) using LC-MS/MS with a deuterated internal standard. This protocol can be adapted for the specific analysis of 6,10-dihydroxybuspirone using 6,10-Dihydroxy Buspirone-d8 as the internal standard.

Protocol: Quantification of Buspirone Metabolites in Plasma by LC-MS/MS

1. Objective: To accurately quantify the concentration of buspirone metabolites in plasma samples to determine pharmacokinetic parameters.

2. Materials:

- Analyte-free plasma (for calibration standards and quality controls)

- Buspirone and its metabolite standards (e.g., 6,10-dihydroxybuspirone)

- Deuterated internal standard (e.g., 6,10-Dihydroxy Buspirone-d8)

- Acetonitrile (ACN), HPLC grade

- Methanol (MeOH), HPLC grade

- Formic acid (FA), LC-MS grade

- Water, ultrapure

- Solid-phase extraction (SPE) cartridges or protein precipitation plates

3. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system

- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

- Analytical column (e.g., C18 reverse-phase)

4. Procedure:

Visualizations

Signaling and Metabolic Pathways

Experimental Workflow

Conclusion

While specific data on 6,10-Dihydroxy Buspirone-d8 is not extensively available in public literature, its role as a stable isotope-labeled internal standard is clear based on established principles of bioanalysis. This technical guide provides a robust framework for researchers in early-stage drug discovery to understand the metabolic landscape of buspirone and to effectively utilize deuterated standards for accurate and reliable quantification of its metabolites. The provided experimental protocol serves as a starting point for developing and validating a sensitive and specific LC-MS/MS method for 6,10-dihydroxybuspirone, which will be instrumental in elucidating its pharmacokinetic profile and its potential contribution to the overall pharmacology of buspirone. The continued investigation into all of buspirone's metabolites, aided by tools like 6,10-Dihydroxy Buspirone-d8, will undoubtedly contribute to a more comprehensive understanding of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. clinichrom.com [clinichrom.com]

- 5. Buspirone metabolite structure profile using a standard liquid chromatographic-mass spectrometric protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. standring.weebly.com [standring.weebly.com]

- 7. scbt.com [scbt.com]

- 8. Rapid and highly sensitive liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantitation of buspirone in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput LC-MS/MS Assay for the Quantification of Buspirone in Human Plasma

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of buspirone (B1668070) in human plasma. The assay employs 6,10-Dihydroxy Buspirone-d8 as an internal standard (IS) to ensure accuracy and precision. The described protocol involves a straightforward solid-phase extraction (SPE) for sample cleanup, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput analysis in clinical and research settings, offering a wide dynamic range and excellent reproducibility for pharmacokinetic and toxicokinetic studies.

Introduction

Buspirone is an anxiolytic agent primarily used in the treatment of generalized anxiety disorder (GAD). It is extensively metabolized in the liver, mainly by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several hydroxylated derivatives and an active metabolite, 1-pyrimidinylpiperazine (1-PP).[1][2][3] Given its extensive first-pass metabolism, the bioavailability of buspirone is relatively low, necessitating a highly sensitive analytical method for its quantification in biological matrices.[1][2][4] This application note presents a validated LC-MS/MS method that is both sensitive and specific for the determination of buspirone in human plasma.

Experimental

Materials and Reagents

-

Buspirone hydrochloride (Reference Standard)

-

6,10-Dihydroxy Buspirone-d8 (Internal Standard)

-

HPLC-grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid and ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Solid Phase Extraction (SPE) cartridges

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient delivery

-

Autosampler with temperature control

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC-MS/MS Conditions

The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | See Table 2 |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Autosampler Temp | 10 °C |

| Run Time | Approximately 3.0 minutes[5] |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 0.5 | 20 |

| 1.5 | 95 |

| 2.0 | 95 |

| 2.1 | 20 |

| 3.0 | 20 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | +5500 V |

| Source Temperature | 500 °C |

| Collision Gas | Nitrogen |

| MRM Transitions | See Table 4 |

Table 4: MRM Transitions and Compound-Dependent Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| Buspirone | 386.2 | 122.1 | 80 V | 35 eV |

| 6,10-Dihydroxy Buspirone-d8 (IS) | 426.3 | 122.1 | 85 V | 38 eV |

Note: The MRM transition for the internal standard is predicted based on the structure of buspirone and its known fragmentation patterns. The precursor ion reflects the addition of two hydroxyl groups (+32 Da) and eight deuterium (B1214612) atoms (+8 Da) to the buspirone molecule. The product ion (m/z 122.1) is a common fragment for buspirone and its derivatives, representing the pyrimidinylpiperazine moiety.[6]

Protocol: Sample Preparation using Solid Phase Extraction (SPE)

-

Thaw: Thaw plasma samples and quality controls at room temperature.

-

Spike: To 200 µL of plasma, add 20 µL of the internal standard working solution (6,10-Dihydroxy Buspirone-d8).

-

Vortex: Vortex the samples for 10 seconds.

-

Condition SPE Plate: Condition a mixed-mode SPE plate with 1 mL of methanol followed by 1 mL of water.

-

Load: Load the plasma sample onto the SPE plate.

-

Wash: Wash the plate with 1 mL of 5% methanol in water.

-

Elute: Elute the analytes with 1 mL of 5% formic acid in acetonitrile.

-

Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute: Reconstitute the dried residue with 200 µL of the mobile phase (20% acetonitrile in 0.1% formic acid).

-

Inject: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Method Validation Summary

The method was validated according to regulatory guidelines, and the key performance characteristics are summarized below.

Table 5: Quantitative Performance of the LC-MS/MS Method

| Parameter | Result |

| Linearity Range | 0.025 - 25 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 0.025 ng/mL[7] |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 12% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Visualizations

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. droracle.ai [droracle.ai]

- 3. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Determination of Buspirone in Human Plasma by HPLC-MS/MS and Its Pharmacokinetic Study [journal11.magtechjournal.com]

Application Notes and Protocols for 6,10-Dihydroxy Buspirone-d8 Internal Standard Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the sample preparation of 6,10-Dihydroxy Buspirone-d8, a deuterated internal standard used in the quantitative analysis of 6,10-Dihydroxy Buspirone (B1668070) in biological matrices. The accurate quantification of drug metabolites is crucial in pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard like 6,10-Dihydroxy Buspirone-d8 is the gold standard for correcting for variability during sample preparation and analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This application note outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the desired level of sample cleanup, sensitivity requirements, and available laboratory equipment.

General Considerations

-

Matrix Effects: Biological matrices such as plasma and urine can cause ion suppression or enhancement in the mass spectrometer, affecting the accuracy of quantification. The described sample preparation methods aim to minimize these matrix effects.

-

Analyte Polarity: As a dihydroxylated metabolite, 6,10-Dihydroxy Buspirone is more polar than the parent drug, buspirone. This increased polarity should be considered when selecting extraction solvents and sorbents to ensure efficient recovery.

-

Internal Standard Spiking: The 6,10-Dihydroxy Buspirone-d8 internal standard should be added to the biological sample at the earliest stage of the preparation process to account for any analyte loss during subsequent steps.

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a biological sample. It is particularly suitable for high-throughput applications.

Protocol:

-

To 100 µL of the biological matrix (e.g., plasma, serum, or urine) in a microcentrifuge tube, add 10 µL of the 6,10-Dihydroxy Buspirone-d8 internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) to the tube to precipitate the proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a mobile phase-compatible solvent for analysis.

Diagram of Protein Precipitation Workflow:

Caption: Workflow for sample preparation using protein precipitation.

Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving behind many endogenous interferences in the aqueous phase.

Protocol:

-

To 200 µL of the biological matrix in a glass tube, add 20 µL of the 6,10-Dihydroxy Buspirone-d8 internal standard working solution.

-

Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the sample pH and ensure the analyte is in a non-ionized state.

-

Add 1 mL of an appropriate organic solvent. Given the polarity of the dihydroxy metabolite, a more polar solvent like ethyl acetate (B1210297) or a mixture such as ethyl acetate:hexane (1:1, v/v) may be effective.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Diagram of Liquid-Liquid Extraction Workflow:

Caption: Workflow for sample preparation using liquid-liquid extraction.

Solid-Phase Extraction (SPE)

SPE offers the most thorough sample cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away. This method can also be used to concentrate the analyte, thereby increasing sensitivity.

Protocol:

-

Sample Pre-treatment: To 500 µL of the biological matrix, add 50 µL of the 6,10-Dihydroxy Buspirone-d8 internal standard working solution. Add 500 µL of 2% formic acid in water and vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition a mixed-mode or polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol (B129727) followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences. Follow with a wash of 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove less polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent. For a dihydroxy metabolite, a stronger elution solvent may be necessary, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

-

Analysis: Inject an aliquot into the LC-MS/MS system.

Diagram of Solid-Phase Extraction Workflow:

Caption: Workflow for sample preparation using solid-phase extraction.

Quantitative Data Summary

The following table summarizes typical performance characteristics for bioanalytical methods utilizing deuterated internal standards for buspirone and its metabolites. The exact values for 6,10-Dihydroxy Buspirone-d8 would need to be determined during method validation.

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Recovery | 85 - 105% | 70 - 90% | > 90% |

| Matrix Effect | Moderate to High | Low to Moderate | Low |

| Lower Limit of Quantification (LLOQ) | Dependent on instrument sensitivity | Typically < 1 ng/mL | Typically < 0.1 ng/mL |

| Precision (%RSD) | < 15% | < 10% | < 10% |

| Accuracy (%Bias) | ± 15% | ± 10% | ± 10% |

Conclusion

The selection of an appropriate sample preparation method for 6,10-Dihydroxy Buspirone-d8 as an internal standard is critical for developing a robust and reliable bioanalytical assay. Protein precipitation offers a rapid and simple approach, while liquid-liquid extraction and solid-phase extraction provide progressively cleaner extracts, leading to reduced matrix effects and improved sensitivity. The protocols and workflows provided herein serve as a comprehensive guide for researchers and scientists in the development and validation of analytical methods for 6,10-Dihydroxy Buspirone. It is recommended to perform a thorough method development and validation to optimize the chosen procedure for the specific biological matrix and analytical instrumentation.

Application Notes and Protocols for the Use of 6,10-Dihydroxy Buspirone-d8 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buspirone (B1668070) is an anxiolytic agent with a unique pharmacological profile, distinct from benzodiazepines. It primarily acts as a partial agonist at serotonin (B10506) 5-HT1A receptors.[1][2] Understanding the pharmacokinetic (PK) properties of buspirone and its metabolites is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Buspirone undergoes extensive first-pass metabolism, resulting in low oral bioavailability of approximately 4%.[3][4] Its major metabolic pathways include hydroxylation and N-dealkylation, leading to the formation of several metabolites, some of which are pharmacologically active.[4][5]

One of the significant metabolites is 6-hydroxybuspirone, which has been shown to be a major active metabolite.[6] The quantification of buspirone and its hydroxylated metabolites in biological matrices is therefore essential for comprehensive pharmacokinetic profiling. The use of stable isotope-labeled internal standards, such as 6,10-Dihydroxy Buspirone-d8, is the gold standard for accurate and precise quantification of analytes by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] The deuterated internal standard co-elutes with the analyte of interest and compensates for variability in sample preparation and instrument response, leading to robust and reliable data.[7]

This document provides detailed application notes and protocols for the use of 6,10-Dihydroxy Buspirone-d8 in pharmacokinetic studies of buspirone and its hydroxylated metabolites.

Signaling Pathways and Metabolism

Buspirone's mechanism of action is primarily associated with its high affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist.[1][2] It also has a weaker affinity for dopamine (B1211576) D2 receptors, acting as an antagonist.[1] The metabolism of buspirone is complex and primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid and highly sensitive liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantitation of buspirone in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous quantitation of buspirone and its major metabolite 1-(2-pyrimidinyl)piperazine in human plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Hydroxybuspirone is a major active metabolite of buspirone: assessment of pharmacokinetics and 5-hydroxytryptamine1A receptor occupancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application of 6,10-Dihydroxy Buspirone-d8 in Clinical Trials: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The landscape of clinical pharmacokinetics has been revolutionized by the advent of stable isotope-labeled internal standards, with deuterated compounds at the forefront of ensuring bioanalytical accuracy and precision. 6,10-Dihydroxy Buspirone-d8, a deuterated analog of a buspirone (B1668070) metabolite, serves as an invaluable tool in the clinical development of buspirone, a widely prescribed anxiolytic agent. Its primary application lies in its use as an internal standard for the quantitative analysis of buspirone and its metabolites in biological matrices during clinical trials.

Buspirone undergoes extensive first-pass metabolism, leading to low and variable bioavailability.[1] Its major pharmacologically active metabolite is 6-hydroxybuspirone, with plasma concentrations approximately 40-fold greater than the parent drug.[2] Another significant metabolite is 1-pyrimidinylpiperazine (1-PP).[3] Given the low plasma concentrations of buspirone and the significant contribution of its metabolites to its overall pharmacological effect, highly sensitive and reliable bioanalytical methods are imperative for accurate pharmacokinetic profiling in clinical trials.

The use of a stable isotope-labeled internal standard, such as 6,10-Dihydroxy Buspirone-d8, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[4] This is because a deuterated internal standard is chemically identical to the analyte of interest, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. This co-elution and similar behavior effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification of the analyte.[5]